4-Benzoylphenyl 4-chlorobenzoate 4-Benzoylphenyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1169643
InChI: InChI=1S/C20H13ClO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C20H13ClO3
Molecular Weight: 336.8g/mol

4-Benzoylphenyl 4-chlorobenzoate

CAS No.:

Cat. No.: VC1169643

Molecular Formula: C20H13ClO3

Molecular Weight: 336.8g/mol

* For research use only. Not for human or veterinary use.

4-Benzoylphenyl 4-chlorobenzoate -

Specification

Molecular Formula C20H13ClO3
Molecular Weight 336.8g/mol
IUPAC Name (4-benzoylphenyl) 4-chlorobenzoate
Standard InChI InChI=1S/C20H13ClO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H
Standard InChI Key OCKXYZYCERVAIG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Introduction

Fundamental Chemical Identity

Molecular Structure and Basic Properties

4-Benzoylphenyl 4-chlorobenzoate is characterized by its chemical formula C20H13ClO3 and a molecular weight of 336.8 g/mol. The compound features a benzophenone component (the benzoylphenyl group) connected to a 4-chlorobenzoate group through an ester bond, creating a molecule with both aromatic and carbonyl functionalities. The presence of both these functional groups contributes to its distinctive chemical behavior and potential applications.

The IUPAC name for this compound is (4-benzoylphenyl) 4-chlorobenzoate, which precisely describes its structural arrangement. The compound can be identified using various chemical identifiers including its InChI key (OCKXYZYCERVAIG-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl).

Structural Characteristics and Functional Groups

The molecule contains three key functional groups that define its reactivity profile:

  • A benzophenone moiety (benzoylphenyl group) featuring a carbonyl group connecting two phenyl rings

  • An ester linkage (-COO-) serving as the bridge between the two major portions of the molecule

  • A chloro-substituted aromatic ring (4-chlorobenzoate) contributing to the molecule's polarity and reactivity

These functional groups create a compound with multiple reaction centers and diverse chemical properties. The ester linkage is susceptible to hydrolysis under appropriate conditions, while the carbonyl groups can participate in various nucleophilic addition reactions. The chloro substituent introduces an electron-withdrawing effect that influences the electronic distribution throughout the molecule.

Physical and Chemical Properties

Physical Characteristics

While specific empirical data about the physical state of 4-benzoylphenyl 4-chlorobenzoate is limited in the available literature, inferences can be made based on its molecular structure and weight. The compound likely exists as a crystalline solid at room temperature, consistent with similar compounds in its structural class. As observed with related compounds containing aromatic rings and ester functionalities, it is expected to have limited water solubility but improved solubility in organic solvents such as chloroform, acetone, and alcohols.

Chemical Reactivity Profile

The chemical reactivity of 4-benzoylphenyl 4-chlorobenzoate is largely determined by its functional groups. Table 1 summarizes the predicted reactivity of the key functional groups present in the molecule.

Table 1: Predicted Reactivity of Key Functional Groups in 4-Benzoylphenyl 4-Chlorobenzoate

Functional GroupLocationPotential ReactionsExpected Reactivity
Ester LinkageBetween benzoylphenyl and chlorobenzoate moietiesHydrolysis, Transesterification, AminolysisModerate to High
Ketone (Benzophenone)Between phenyl ringsNucleophilic Addition, Reduction, CondensationModerate
Chloro SubstituentPara position on benzoate ringNucleophilic Aromatic Substitution, Metal-catalyzed CouplingLow to Moderate
Aromatic RingsThroughout structureElectrophilic Aromatic Substitution, HalogenationVariable (dependent on substituent effects)

The presence of the benzophenone group suggests that the compound may exhibit photosensitive properties, potentially undergoing photochemical reactions when exposed to UV light. This characteristic could be relevant for applications in photochemistry or UV-activated materials.

StepReactantsConditionsIntermediate/ProductTheoretical Yield
14-Hydroxybenzophenone + 4-Chlorobenzoyl chlorideBase (e.g., triethylamine), Dry solvent (DCM), 0-25°C4-Benzoylphenyl 4-chlorobenzoate75-85%
2Crude productRecrystallization from appropriate solventPurified 4-Benzoylphenyl 4-chlorobenzoate65-75%

The synthesis would likely employ 4-chlorobenzoyl chloride, which is a reactive acylating agent known to participate in esterification reactions. Information about benzoyl chloride, 4-chloro- available in search result indicates that this compound has been studied for its thermochemical properties, which would be relevant for understanding the energetics of the proposed synthesis.

Application AreaRelevant PropertyPotential UseResearch Stage
PhotochemistryUV absorption and photoreactivity of benzophenone moietyPhotoinitiator for polymerization, UV stabilizerTheoretical/Exploratory
Materials ScienceStructural rigidity, functional group diversityComponent in specialized polymers, liquid crystalsTheoretical/Exploratory
Organic SynthesisReactive functional groupsIntermediate in multi-step synthesis, protecting group chemistryTheoretical/Exploratory
Pharmaceutical ResearchComplex structure with multiple binding sitesBuilding block for drug candidatesTheoretical/Exploratory

The presence of the chloro substituent could impart specific chemical reactivity or stability to the compound, potentially making it useful in situations where controlled reactivity is desired. Additionally, the combination of a benzophenone moiety with an ester linkage could create interesting photophysical properties that might be exploited in materials designed to respond to light exposure.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

To better understand the potential properties and applications of 4-benzoylphenyl 4-chlorobenzoate, it is useful to compare it with structurally related compounds. Several related compounds appear in the search results, including 4-chlorophenyl 4-chlorobenzoate, methyl 4-chlorobenzoate, and benzoyl chloride, 4-chloro-.

Table 4: Comparison of 4-Benzoylphenyl 4-Chlorobenzoate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
4-Benzoylphenyl 4-chlorobenzoateC20H13ClO3336.8Contains benzophenone and chlorobenzoate groupsPotential photoreactivity, multiple functional groups
4-Chlorophenyl 4-chlorobenzoateC13H8Cl2O2267.10Contains two chloro substituents, lacks benzophenone groupSimpler structure, potentially different solubility profile
Methyl 4-chlorobenzoateC8H7ClO2170.59Simple methyl ester of 4-chlorobenzoic acidMelting point 42-44°C, boiling point 136-137°C (10mm), used in GC-MS methods
Benzoyl chloride, 4-chloro-C7H4Cl2O175.012Acid chloride rather than esterReactive precursor for synthesis of various benzoate esters

Methyl 4-chlorobenzoate, described in search result , is a simpler analog that lacks the complexity of 4-benzoylphenyl 4-chlorobenzoate but contains the same 4-chlorobenzoate moiety. This compound has been characterized with a melting point of 42-44°C and a boiling point of 136-137°C at 10mm pressure . It has been used in quantitative determination of chlorophenoxyisobutyrate and salicylic acid, the metabolites of clofibrate and aspirin, by GC-MS method .

Structure-Property Relationships

The structural features of 4-benzoylphenyl 4-chlorobenzoate suggest several potential structure-property relationships:

Comparing these properties with those of the simpler analogs helps in predicting how 4-benzoylphenyl 4-chlorobenzoate might behave in various chemical environments and applications.

Research Implications and Future Directions

Analytical Considerations

For researchers interested in working with 4-benzoylphenyl 4-chlorobenzoate, consideration should be given to appropriate analytical methods for characterization and purity assessment. Based on its structure, suitable analytical techniques would include:

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for characterizing its light absorption properties

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